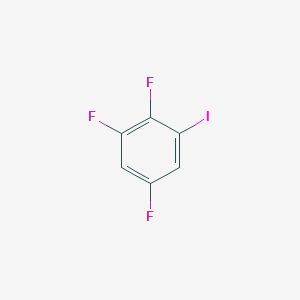

2,3,5-Trifluoroiodobenzene

Description

Significance of Polyfluorinated Aryl Halides in Contemporary Chemical Research

Polyfluorinated aryl halides are organic compounds containing a benzene (B151609) ring substituted with multiple fluorine atoms and at least one other halogen, such as iodine or bromine. The presence of multiple fluorine atoms significantly alters the electron density of the aromatic ring, making these compounds valuable substrates for a variety of chemical transformations. scbt.com Their high electronegativity and the strength of the carbon-fluorine bond contribute to enhanced thermal and metabolic stability in the final products. cymitquimica.comcas.cn

These compounds are pivotal in the synthesis of complex molecules due to their participation in a range of cross-coupling reactions. bohrium.comwhiterose.ac.ukacs.org These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. whiterose.ac.ukresearchgate.net The ability to selectively functionalize the aryl halide allows chemists to construct intricate molecular architectures that are otherwise difficult to access. This has led to their widespread use in the creation of new drugs, pesticides, and materials with tailored properties. lookchem.comguidechem.comguidechem.com

Overview of 2,3,5-Trifluoroiodobenzene as a Strategic Synthetic Precursor

Among the diverse class of polyfluorinated aryl halides, this compound stands out as a particularly strategic precursor. Its molecular structure, featuring three fluorine atoms and a reactive iodine atom on a benzene ring, offers a unique combination of stability and reactivity. The iodine atom serves as a versatile handle for introducing a wide array of functional groups through reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. nih.govrsc.orgmdpi.com

The specific arrangement of the fluorine atoms in this compound influences the regioselectivity of these coupling reactions, allowing for the controlled synthesis of specific isomers. This level of control is crucial in the development of pharmaceuticals, where the precise three-dimensional arrangement of atoms can be the difference between a potent therapeutic and an inactive or even harmful compound. The strategic placement of fluorine can also block metabolic pathways, thereby increasing the bioavailability and half-life of a drug molecule.

The utility of this compound extends to the synthesis of advanced materials. The incorporation of fluorinated moieties can enhance properties such as thermal stability, chemical resistance, and optical characteristics, making them suitable for applications in electronics and polymer science. cymitquimica.commdpi.com As a building block, this compound provides a direct and efficient route to these valuable fluorinated compounds.

Physicochemical Properties of this compound

A fundamental understanding of a compound's physical and chemical properties is essential for its effective application in synthesis. libretexts.org These properties dictate the reaction conditions required, the choice of solvents, and the methods for purification.

| Property | Value |

| Molecular Formula | C₆H₂F₃I |

| Molecular Weight | 257.98 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | 170.9±35.0 °C at 760 mmHg |

| Density | 2.1±0.1 g/cm³ |

| Flash Point | 62.7±13.1 °C |

| Refractive Index | 1.543 |

| Vapor Pressure | 1.9±0.3 mmHg at 25°C |

| Data sourced from chemsrc.com |

Spectroscopic Data of this compound

Spectroscopic techniques are indispensable for the characterization and identification of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure.

¹⁹F NMR: This is one of the most informative techniques for fluorinated compounds. The spectrum would be expected to show three distinct signals for the three non-equivalent fluorine atoms. The chemical shifts and coupling constants (J-couplings) between the fluorine atoms and with the aromatic protons would provide definitive evidence for the 2,3,5-substitution pattern.

¹H NMR: The proton NMR spectrum would show signals corresponding to the two hydrogen atoms on the aromatic ring. The splitting patterns of these signals, resulting from coupling to each other and to the adjacent fluorine atoms, would further confirm the structure.

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the six carbon atoms of the benzene ring. The carbon atoms bonded to fluorine would exhibit characteristic C-F coupling.

Infrared (IR) Spectroscopy: The IR spectrum would show strong absorption bands characteristic of C-F stretching vibrations, typically in the region of 1100-1400 cm⁻¹. cdnsciencepub.com Aromatic C-H and C=C stretching and bending vibrations would also be present.

Synthesis of this compound

The synthesis of polyfluorinated aryl halides often involves diazotization of a corresponding aniline (B41778) precursor followed by a Sandmeyer-type reaction. A common route to 2,4,5-Trifluoroiodobenzene, an isomer of the title compound, involves the diazotization of 2,4,5-trifluoroaniline (B1295084) with hydrochloric acid and sodium nitrite (B80452), followed by treatment with an aqueous solution of potassium iodide. cdnsciencepub.com A similar strategy, starting from 2,3,5-trifluoroaniline (B1306033), would be a plausible synthetic route for this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the carbon-iodine bond, which is the most labile site for substitution reactions. The electron-withdrawing nature of the three fluorine atoms makes the aromatic ring electron-deficient, which can influence the reactivity in certain transformations.

The primary application of this compound is as a substrate in transition-metal-catalyzed cross-coupling reactions. acs.orgresearchgate.netnih.gov These reactions provide powerful methods for constructing complex molecular frameworks.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net This is a widely used method for forming new carbon-carbon bonds.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. rsc.org It is a highly efficient method for synthesizing arylalkynes.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst. nih.gov

Heck Coupling: This reaction involves the coupling of the aryl iodide with an alkene, catalyzed by palladium. mdpi.com

These reactions allow for the introduction of a diverse range of substituents onto the trifluorophenyl scaffold, providing access to a vast chemical space for drug discovery and materials science. For instance, the products of these reactions can serve as key intermediates in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries. lookchem.comguidechem.comlookchem.comchembk.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,5-trifluoro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3I/c7-3-1-4(8)6(9)5(10)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBVAOZYTPLSLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 2,3,5 Trifluoroiodobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathway Analysis

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of arene functionalization. The generally accepted mechanism proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex. However, recent studies have provided evidence for concerted mechanisms in certain SNAr reactions.

In the context of 2,3,5-Trifluoroiodobenzene, the presence of three electron-withdrawing fluorine atoms is expected to activate the benzene (B151609) ring towards nucleophilic attack. The position of these fluorine atoms relative to the iodine atom—the typical leaving group in many SNAr reactions of aryl iodides—will significantly influence the regioselectivity and rate of the reaction. The iodine atom itself, being a large and polarizable atom, can also influence the stability of intermediates and transition states.

A computational analysis of the SNAr reaction between a nucleophile and this compound would be necessary to definitively determine the operative pathway. Such a study would involve mapping the potential energy surface for both the stepwise (via a Meisenheimer intermediate) and the concerted pathway. The relative activation barriers for these pathways would reveal the favored mechanism. Key factors to consider in such an analysis would be the nature of the nucleophile, the solvent, and the specific position of nucleophilic attack.

Electrophilic Aromatic Substitution Reactivity in Polyfluorinated Systems

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the competing electronic effects of the fluorine and iodine substituents. Fluorine atoms are strongly electronegative and thus exert a powerful deactivating inductive effect (-I) on the aromatic ring, making it less susceptible to electrophilic attack compared to benzene. Conversely, through their lone pairs, fluorine atoms can donate electron density via a resonance effect (+M), which is ortho- and para-directing.

The iodine atom is also deactivating due to its inductive effect, although less so than fluorine. Similar to other halogens, it is also an ortho-, para-director due to its ability to donate electron density through resonance.

Concerted and Stepwise Mechanisms in Transition Metal-Catalyzed Cross-Coupling

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The catalytic cycles of these reactions are generally understood to proceed through a series of stepwise elementary reactions: oxidative addition, transmetalation (in the case of Suzuki and similar couplings), and reductive elimination.

For this compound, the carbon-iodine bond is the typical site of reactivity in these cross-coupling reactions. The oxidative addition of the C-I bond to a low-valent transition metal center (e.g., Pd(0)) is a critical step. The electronic nature of the polyfluorinated ring can influence the rate of this step. The electron-withdrawing fluorine atoms can make the ipso-carbon more electrophilic, potentially facilitating oxidative addition.

While the stepwise mechanism is well-established for many cross-coupling reactions, the possibility of concerted pathways, particularly in the reductive elimination step, has been a subject of theoretical and experimental investigation. A detailed mechanistic study of a specific cross-coupling reaction of this compound would be necessary to distinguish between a purely stepwise and a potentially concerted pathway. This could involve kinetic studies, isotopic labeling experiments, and high-level computational modeling of the reaction profile.

Radical Reaction Pathways in Transformations of Aryl Iodides

Aryl iodides, including this compound, can undergo transformations through radical pathways, often initiated by photolysis or single-electron transfer (SET) processes. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon irradiation with UV light to generate an aryl radical (the 2,3,5-trifluorophenyl radical) and an iodine atom.

Once formed, the 2,3,5-trifluorophenyl radical can participate in a variety of reactions, such as hydrogen atom abstraction from a solvent or substrate, or addition to unsaturated systems like alkenes or alkynes.

Alternatively, radical reactions can be initiated by a SET process. An electron donor can transfer an electron to this compound to form a radical anion. This radical anion can then fragment to yield the 2,3,5-trifluorophenyl radical and an iodide anion. Conversely, an electron acceptor can induce a SET from the aryl iodide.

The presence of fluorine atoms on the aromatic ring can influence the stability and reactivity of the resulting aryl radical. Experimental evidence for a radical mechanism in a given transformation of this compound could be obtained through radical trapping experiments or the observation of characteristic side products.

Sigmatropic Rearrangements in Fluorinated Systems

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a pi system. Common examples include the Cope and Claisen rearrangements. While these rearrangements are well-documented for many organic systems, their occurrence in highly fluorinated aromatic systems like this compound is less common.

For a sigmatropic rearrangement to occur involving the this compound core, the aromatic ring would need to be part of a larger unsaturated system that can accommodate the concerted bond reorganization. For instance, a derivative of this compound bearing an allyl or vinyl ether substituent could potentially undergo a Claisen or Cope-type rearrangement.

Applications of 2,3,5 Trifluoroiodobenzene in Complex Molecule Synthesis

As a Key Building Block for Diverse Fluorinated Organic Compounds

Polyfluorinated aromatic compounds are crucial precursors for a wide array of complex organic molecules. The reactivity of the C-I bond in 2,3,5-trifluoroiodobenzene allows for its participation in various coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, which are fundamental for constructing more elaborate molecular scaffolds. These reactions would introduce new aryl, alkynyl, or vinyl groups at the 1-position, respectively, providing access to a diverse range of trifluorophenyl-containing compounds. The resulting molecules can serve as intermediates for further functionalization, leveraging the directing effects and modulated reactivity imparted by the fluorine atoms on the aromatic ring.

Role in the Synthesis of Pharmaceutical Precursors

The trifluorophenyl motif is present in numerous pharmaceutical agents, valued for its ability to improve pharmacokinetic and pharmacodynamic profiles. While direct evidence of this compound's use in the synthesis of current commercial drugs is not prominent, its potential as a precursor for pharmaceutical intermediates is clear. Through cross-coupling reactions, it can be used to construct the core structures of potential drug candidates. For instance, coupling with appropriate boronic acids or alkynes could lead to the formation of biaryl or aryl-alkyne structures that are common in modern drug discovery programs. The specific substitution pattern of the fluorine atoms in this compound could offer a unique electronic and steric profile, potentially leading to novel intellectual property and improved biological activity in new chemical entities.

Utilization in Agrochemical Intermediate Production

Similar to the pharmaceutical industry, the agrochemical sector heavily relies on fluorinated compounds to develop effective and stable pesticides, herbicides, and fungicides. The introduction of a trifluorinated phenyl group can enhance the efficacy and environmental persistence of these agents. This compound could be employed in the synthesis of agrochemical intermediates through established coupling methodologies. For example, its reaction with nitrogen-containing heterocycles, a common feature in many agrochemicals, could be achieved through Buchwald-Hartwig amination or related C-N bond-forming reactions. The resulting trifluorophenyl-substituted heterocycles would be valuable intermediates for creating new generations of crop protection agents.

Integration into Advanced Materials Science Research

Fluorinated polymers and liquid crystals often exhibit unique and desirable properties, including thermal stability, chemical resistance, and specific optical or electronic characteristics. Polyfluorinated aromatic compounds are key components in the synthesis of these advanced materials. This compound could serve as a monomer or a precursor to a monomer for the synthesis of fluorinated polymers. For example, its conversion into a di-functionalized derivative, such as a di-alkyne or di-boronic ester, would allow its incorporation into polymer backbones through polymerization reactions like Sonogashira or Suzuki polycondensation. In the field of liquid crystals, the introduction of a 2,3,5-trifluorophenyl unit could influence the mesomorphic properties, such as the clearing point and dielectric anisotropy, due to its distinct dipole moment and molecular shape.

Strategies for Stereoselective and Regioselective Transformations

The functionalization of polysubstituted aromatic rings often presents challenges in controlling regioselectivity. In the case of this compound, the primary site of reaction for cross-coupling is predictably at the carbon-iodine bond, which is the most labile site for oxidative addition to a transition metal catalyst.

Further functionalization of the aromatic ring, for instance through electrophilic aromatic substitution, would be governed by the strong deactivating and ortho-, para-directing effects of the fluorine atoms and the iodine atom. However, such reactions are often difficult on highly deactivated rings. A more common strategy for regioselective functionalization would be directed ortho-metalation, where a functional group installed at the 1-position (by replacing iodine) could direct lithiation to an adjacent position, allowing for the introduction of a new substituent with high regiocontrol.

Stereoselective transformations would become relevant when the substituent introduced via coupling contains a chiral center or when a prochiral center is created. For example, in a Heck reaction with a prochiral alkene, the choice of chiral ligands on the palladium catalyst could, in principle, influence the stereochemical outcome of the product. Similarly, coupling with an enantioenriched organoboron reagent in a Suzuki-Miyaura reaction would proceed to transfer the chirality to the product. However, specific documented examples of highly stereoselective or regioselective transformations starting from this compound are not readily found in current literature, highlighting an area for potential future research.

Derivatization Strategies for 2,3,5 Trifluoroiodobenzene in Research

Functionalization of the Aromatic Core via Directed Metalation or Substitution

The functionalization of the 2,3,5-trifluoroiodobenzene core is primarily achieved through two powerful synthetic strategies: directed metalation and nucleophilic aromatic substitution. These methods allow for the regioselective introduction of a variety of functional groups onto the aromatic ring.

Directed ortho-metalation (DoM) is a powerful technique that utilizes a directing group to activate a specific C-H bond for deprotonation by a strong base, typically an organolithium reagent. wikipedia.orguwindsor.ca In the case of this compound, the fluorine and iodine substituents can influence the regioselectivity of this process. The iodine atom, being larger and more polarizable, can interact with the organolithium reagent, directing the deprotonation to the adjacent C-H bond at the C6 position. This generates a highly reactive aryllithium intermediate that can then be quenched with various electrophiles to introduce a wide range of substituents.

Another key strategy for functionalizing the aromatic core is through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond in this compound is particularly amenable to oxidative addition to a palladium(0) catalyst, initiating several important coupling cycles. These reactions provide a versatile platform for forming new carbon-carbon and carbon-heteroatom bonds.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst/Ligand System |

| Suzuki-Miyaura Coupling | Organoboron Reagents | C-C | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |

| Sonogashira Coupling | Terminal Alkynes | C-C (sp) | Pd(PPh₃)₄/CuI |

| Stille Coupling | Organostannanes | C-C | Pd(PPh₃)₄ |

| Buchwald-Hartwig Amination | Amines | C-N | Pd₂(dba)₃/BINAP, Xantphos |

Data compiled from various sources on palladium-catalyzed cross-coupling reactions. thieme-connect.dewikipedia.orgwikipedia.orgwikipedia.org

The Suzuki-Miyaura coupling, for instance, allows for the introduction of aryl, heteroaryl, or vinyl groups by reacting this compound with the corresponding boronic acids or esters. thieme-connect.detcichemicals.com The Sonogashira coupling enables the formation of a C-C triple bond by coupling with terminal alkynes, a valuable transformation for the synthesis of functional materials and pharmaceutical intermediates. wikipedia.orgorganic-chemistry.org The Stille reaction, utilizing organostannane reagents, offers another robust method for C-C bond formation with a high degree of functional group tolerance. wikipedia.orgharvard.edu Furthermore, the Buchwald-Hartwig amination provides a direct route to synthesize arylamines by coupling with primary or secondary amines. wikipedia.orgjk-sci.comlibretexts.org

Introduction of Diverse Chemical Moieties for Library Synthesis

The ability to readily functionalize this compound makes it an excellent scaffold for the synthesis of chemical libraries. These libraries, containing a multitude of structurally related compounds, are invaluable tools in drug discovery and materials science for high-throughput screening. nih.govsigmaaldrich.com

By employing the derivatization strategies discussed in the previous section in a combinatorial fashion, a wide range of substituents can be introduced at various positions on the trifluorobenzene ring. For example, a library of compounds could be generated by first performing a Suzuki-Miyaura coupling with a diverse set of boronic acids, followed by a subsequent functionalization at a different position on the aromatic ring. This approach allows for the systematic exploration of the chemical space around the 2,3,5-trifluorophenyl core.

The concept of "focused libraries" is particularly relevant, where compounds are designed to interact with a specific biological target or a family of related targets. The unique electronic properties conferred by the three fluorine atoms on the benzene (B151609) ring can significantly influence the binding affinity and selectivity of the resulting molecules, making this compound an attractive starting point for the design of such libraries.

Strategies for Analytical Derivatization in Chemical Investigations

In analytical chemistry, derivatization is often employed to enhance the detectability or separability of analytes. While specific derivatization protocols for this compound for routine analytical purposes are not extensively documented, the principles of analytical derivatization can be applied.

For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often used to increase the volatility and thermal stability of polar compounds. Although this compound itself is sufficiently volatile for GC-MS analysis, its derivatives containing polar functional groups (e.g., -OH, -NH₂, -COOH) would require derivatization. Common silylating agents could be employed to convert these polar groups into their less polar and more volatile trimethylsilyl (TMS) ethers, esters, or amines.

For high-performance liquid chromatography (HPLC), derivatization can be used to introduce a chromophore or fluorophore into the analyte to enhance its detection by UV-Vis or fluorescence detectors. nih.govresearchgate.netrsc.org If a derivative of this compound lacks a strong chromophore, it could be reacted with a labeling reagent to improve its detectability.

Post-Synthetic Modification Approaches for Complex Architectures

Post-synthetic modification (PSM) is a powerful strategy for functionalizing pre-existing materials, such as polymers or metal-organic frameworks (MOFs), by chemically altering their constituent building blocks. The reactivity of the carbon-iodine bond in this compound makes it a suitable candidate for incorporation into monomers that can then be polymerized. The resulting polymer would possess pendant 2,3,5-trifluoroiodophenyl groups that can be subsequently modified.

The palladium-catalyzed cross-coupling reactions mentioned earlier are particularly well-suited for PSM. For example, a polymer bearing 2,3,5-trifluoroiodophenyl units could be treated with a variety of boronic acids under Suzuki-Miyaura conditions to introduce a diverse range of functional groups along the polymer chain. This approach allows for the tuning of the polymer's properties, such as its solubility, thermal stability, or optical properties, without altering the polymer backbone.

This strategy offers significant advantages over the direct polymerization of functionalized monomers, as it allows for the introduction of functionalities that may not be compatible with the polymerization conditions. The ability to perform these modifications on a pre-formed macromolecular structure opens up possibilities for creating materials with precisely controlled and highly complex functionalities.

Catalytic Transformations Involving 2,3,5 Trifluoroiodobenzene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized carbon-carbon and carbon-heteroatom bond formation, offering a versatile and efficient toolkit for synthetic chemists. While extensive research has been conducted on a wide range of aryl halides, specific studies detailing the reactivity of 2,3,5-Trifluoroiodobenzene in all major classes of palladium-catalyzed cross-coupling reactions are not comprehensively available in the reviewed literature. The following sections provide an overview of these reactions, noting the general principles and the need for further investigation into the specific applications of this compound.

Heck Reactions with Olefinic Substrates

The Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, is a powerful method for the formation of substituted alkenes. organic-chemistry.org This reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. mit.edu The reaction proceeds via oxidative addition of the aryl halide to the palladium(0) center, followed by migratory insertion of the olefin and subsequent β-hydride elimination to afford the product and regenerate the catalyst. mit.edu

Table 1: Representative Heck Reaction Conditions (General)

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-140 |

| Pd₂(dba)₃ | P(o-tol)₃ | K₂CO₃ | NMP | 80-120 |

Further experimental investigation is required to determine the optimal conditions and substrate scope for the Heck reaction of this compound.

Sonogashira Couplings with Alkyne Nucleophiles

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction is typically cocatalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. libretexts.org The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the arylalkyne product. wikipedia.org

While the Sonogashira coupling is a widely used transformation, specific examples detailing the reaction of this compound with various alkyne nucleophiles are not extensively documented in the available literature. General conditions for Sonogashira couplings of aryl iodides involve catalysts such as Pd(PPh₃)₂Cl₂/CuI or Pd(PPh₃)₄/CuI, with bases like triethylamine (B128534) or diisopropylamine (B44863) in solvents such as THF or DMF. libretexts.orgrsc.org

Table 2: Representative Sonogashira Coupling Conditions (General)

| Palladium Catalyst | Copper Cocatalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp - 60 |

| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | Room Temp - 80 |

The development of specific protocols for the Sonogashira coupling of this compound would be a valuable addition to the synthetic chemist's toolbox.

Suzuki-Miyaura Couplings with Organoboron Reagents

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. researchgate.net This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of many boronic acid reagents. researchgate.net The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and subsequent reductive elimination. ed.ac.uk

Specific studies on the Suzuki-Miyaura coupling of this compound with various organoboron reagents are not extensively reported in the reviewed literature. However, the coupling of other fluorinated aryl halides has been demonstrated. thieme-connect.de General conditions often employ palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands, and a base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a mixture of solvents, often including water. nih.gov

Table 3: Representative Suzuki-Miyaura Coupling Conditions (General)

| Catalyst | Ligand | Base | Solvent System | Temperature (°C) |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 80-110 |

Further research is needed to establish efficient and general conditions for the Suzuki-Miyaura coupling of this compound.

Other Palladium-Mediated Carbon-Carbon Bond Formations

Beyond the Heck, Sonogashira, and Suzuki-Miyaura reactions, several other palladium-catalyzed cross-coupling reactions are of significant importance in organic synthesis. These include the Stille, and Negishi couplings.

The Stille reaction involves the coupling of an organostannane with an organohalide. wikipedia.orgnih.gov While versatile, the toxicity of organotin compounds is a significant drawback. rsc.org One study on the coupling of a related compound, 3,5-dichloro-2,4,6-trifluoro-1-iodobenzene, with tributyl(vinyl)tin (B143874) catalyzed by a palladium-arsine complex has been reported, suggesting the feasibility of this reaction with polyhalogenated benzenes. uwindsor.ca

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. wikipedia.orgwikipedia.org Organozinc reagents are generally more reactive than their boron and tin counterparts but are also more sensitive to air and moisture. organic-chemistry.org Reports specifically detailing the Negishi coupling of this compound are scarce in the reviewed literature.

Table 4: General Conditions for Stille and Negishi Couplings

| Reaction | Catalyst | Ligand | Solvent |

| Stille | Pd(PPh₃)₄ or Pd₂(dba)₃ | AsPh₃ or P(furyl)₃ | THF or Toluene |

| Negishi | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | THF or Dioxane |

The exploration of these other palladium-catalyzed cross-coupling reactions with this compound would further expand its utility as a synthetic building block.

Copper-Catalyzed Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent some of the earliest methods for the formation of carbon-heteroatom and carbon-carbon bonds. While often requiring harsher conditions than their palladium-catalyzed counterparts, modern advancements have led to milder and more efficient protocols.

Ullmann Condensation and Related Coupling Reactions

The Ullmann condensation is a copper-promoted reaction that typically involves the coupling of an aryl halide with an alcohol, amine, or thiol to form the corresponding diaryl ether, arylamine, or aryl thioether. wikipedia.orgorganic-chemistry.org Traditional Ullmann conditions required high temperatures and stoichiometric amounts of copper. wikipedia.org More contemporary methods utilize catalytic amounts of copper, often with the addition of ligands to facilitate the reaction under milder conditions. mdpi.com

Detailed experimental data on the Ullmann condensation of this compound with various nucleophiles is not widely available in the surveyed literature. The reactivity of aryl halides in Ullmann-type reactions is influenced by the electronic nature of the substituents on the aromatic ring, with electron-withdrawing groups generally accelerating the reaction. wikipedia.org

Table 5: Representative Ullmann Condensation Conditions (General)

| Copper Source | Ligand | Base | Solvent | Temperature (°C) |

| CuI | 1,10-Phenanthroline | K₂CO₃ | Pyridine or DMF | 120-200 |

| Cu₂O | L-Proline | Cs₂CO₃ | DMSO | 90-130 |

The investigation of modern, ligand-assisted Ullmann-type couplings with this compound would be a valuable area of research, potentially providing efficient routes to a variety of functionalized trifluorophenyl derivatives.

Rearrangements and Functionalizations

While specific rearrangement reactions involving the migration of the iodo or fluoro groups of this compound are not extensively documented in the literature, the principles of aromatic rearrangements can be considered. Oxidative rearrangements of organoiodine compounds, often mediated by hypervalent iodine reagents, are known. acs.org However, the stability of the C-F bond generally prevents fluoro group migration under typical catalytic conditions.

The primary focus of catalytic transformations for this compound lies in its functionalization through the cleavage of the C-I bond. This bond is weaker than the C-F and C-H bonds, providing a reactive handle for various cross-coupling reactions. Transition metal catalysis is the most common strategy to achieve these functionalizations.

Meerwein Arylation Processes

The Meerwein arylation is a radical-based reaction that typically involves the addition of an aryl diazonium salt to an electron-deficient alkene, often catalyzed by a metal salt like copper(II) chloride. wikipedia.org For a compound like this compound to be used in a Meerwein-type reaction, it would first need to be converted to the corresponding aniline (B41778), 2,3,5-trifluoroaniline (B1306033). This aniline can then be diazotized using sodium nitrite (B80452) in the presence of a strong acid to form the 2,3,5-trifluorobenzenediazonium salt.

This diazonium salt can then be used in a Meerwein arylation reaction. For instance, in a process analogous to the one described for m-trifluoromethylaniline, the 2,3,5-trifluorobenzenediazonium salt could be added to a mixture containing an alkene, such as isopropenyl acetate (B1210297), a copper catalyst, and a buffer like sodium acetate. nih.gov The reaction proceeds via the reduction of the diazonium salt to form a 2,3,5-trifluorophenyl radical, which then adds to the alkene. Subsequent steps lead to the formation of an arylated product. wikipedia.org

A photocatalyzed, copper-free Meerwein arylation has also been developed, which offers a milder alternative. bris.ac.uk In such a process, an organic photocatalyst, upon irradiation with visible light, can initiate the formation of the aryl radical from the diazonium salt, which then engages in the arylation of the alkene. bris.ac.uk

Ruthenium-Catalyzed Cycloadditions

While specific examples of ruthenium-catalyzed cycloadditions involving this compound are not prominent, the broader field of ruthenium-catalyzed C-H activation and arylation offers insights into its potential reactivity. Ruthenium catalysts are well-known for their ability to direct C-H functionalization. nih.govmdpi.com For instance, ruthenium-catalyzed C-H arylation of fluoroarenes with aryl halides has been reported. nih.gov Although these are not cycloadditions in the traditional sense, they represent a powerful method for C-C bond formation.

In a typical reaction, a ruthenium catalyst, often in the presence of a carboxylic acid additive, can activate a C-H bond of one arene and couple it with an aryl halide. nih.gov While this compound would typically act as the aryl halide partner, its C-H bonds could potentially be activated for arylation with another aryl halide under specific catalytic conditions, although the C-I bond is generally more reactive. The regioselectivity of such a C-H activation would be influenced by the electronic and steric effects of the fluorine and iodine substituents.

More relevant to the functionalization of this compound are ruthenium-catalyzed C-H arylations where it would serve as the arylating agent. For example, ruthenium catalysts can direct the arylation of various arenes and heteroarenes bearing directing groups, such as carboxylic acids, with aryl halides. nih.govwisc.eduresearchgate.net

Other Transition Metal Catalysis (e.g., Nickel, Gold, Silver)

Nickel-Catalyzed Reactions: Nickel catalysts are widely used for the functionalization of aryl halides, including polyfluorinated ones. The Sonogashira coupling, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, can be effectively catalyzed by nickel complexes. rsc.org For this compound, a nickel-catalyzed Sonogashira coupling with a terminal alkyne in the presence of a copper co-catalyst and a base would be a viable method to introduce an alkynyl substituent. rsc.orgrsc.org

| Aryl Halide | Alkyne | Catalyst System | Product | Yield |

|---|---|---|---|---|

| Iodobenzene (analogous) | Phenylacetylene | Ni(0) powder, CuI, PPh₃, KOH | Diphenylacetylene | High |

| Bromobenzene (analogous) | Phenylacetylene | Ni(0) powder, CuI, PPh₃, KOH | Diphenylacetylene | High |

Gold-Catalyzed Reactions: Gold catalysis has emerged as a powerful tool in organic synthesis. While gold-catalyzed Sonogashira-type couplings have been investigated, their mechanism and the role of potential palladium impurities have been a subject of debate. vander-lingen.nlnih.govrsc.org Nevertheless, gold catalysts have been shown to be active in various cross-coupling reactions. An oxidative Sonogashira coupling of terminal alkynes with arylboronic acids catalyzed by gold has been developed, proceeding under mild conditions. nih.gov While this does not directly use an aryl iodide, it highlights the capability of gold to facilitate C-C bond formation. Gold(I)/gold(III) catalytic cycles have been proposed for oxidative cross-coupling reactions, which could potentially be applied to the functionalization of this compound. nih.gov

Silver-Catalyzed Reactions: Silver catalysts are known to promote various transformations, including the trifluoromethylation of arenes. nih.govnih.govresearchgate.net A silver-catalyzed C-H trifluoromethylation of arenes using TMSCF₃ (trimethyl(trifluoromethyl)silane) as the trifluoromethyl source has been reported. nih.govnih.govresearchgate.net In such a reaction, this compound could potentially undergo trifluoromethylation at one of its C-H positions, although the reaction is typically more facile with electron-rich arenes. The reaction conditions often involve a silver salt, an oxidant, and the trifluoromethylating agent. researchgate.net

| Arene Substrate (analogous) | CF₃ Source | Catalyst/Promoter | Oxidant | Yield |

|---|---|---|---|---|

| 1,4-Dimethoxybenzene | TMSCF₃ | AgF | PhI(OAc)₂ | 51% |

| Benzene (B151609) | TMSCF₃ | AgOTf, KF | - | 87% |

| Anisole | TFA | Ag₂CO₃ | K₂S₂O₈ | - |

Photocatalytic Approaches to Functionalization

Photocatalysis offers a mild and efficient alternative to traditional thermal methods for the functionalization of organic molecules. Visible-light photoredox catalysis can be employed for the functionalization of fluoroarenes. nih.gov For example, the generation of a perfluoroaryl radical from a polyfluoroarene using a photocatalyst like fac-Ir(ppy)₃ can lead to C-C bond formation through a dual C-F and C-H functionalization pathway. nih.gov While this typically involves C-F activation, similar principles can be applied to C-I bond activation in this compound to generate a 2,3,5-trifluorophenyl radical.

This radical can then participate in various reactions, such as addition to π-systems. A photocatalyzed Meerwein-type bromoarylation of alkenes using stable arylthianthrenium salts has been reported, which proceeds via an aryl radical intermediate. nih.gov A similar photocatalytic approach could potentially be applied using this compound as the aryl radical precursor.

Furthermore, photocatalytic C-H arylation of heterocycles represents a powerful strategy for synthesizing complex molecules. nih.gov In such a reaction, a photocatalyst can mediate the coupling of an aryl halide with a heteroarene, often proceeding through a radical mechanism. This approach could be a viable method for the functionalization of various heterocycles with the 2,3,5-trifluorophenyl moiety.

Organometallic Chemistry of 2,3,5 Trifluoroiodobenzene

Formation and Reactivity of Organomagnesium Derivatives (Grignard Reagents)

The preparation of Grignard reagents from aryl halides is a fundamental transformation in organic synthesis. In the case of 2,3,5-trifluoroiodobenzene, the corresponding Grignard reagent, 2,3,5-trifluorophenylmagnesium iodide, can be synthesized by the direct reaction of the aryl iodide with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF). The high reactivity of the carbon-iodine bond facilitates this oxidative insertion of magnesium.

The resulting 2,3,5-trifluorophenylmagnesium iodide is a potent nucleophile and a strong base. Its utility is demonstrated in its reactions with a variety of electrophiles to form new carbon-carbon and carbon-heteroatom bonds. For instance, it can react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. Carboxylation with carbon dioxide, followed by an acidic workup, yields 2,3,5-trifluorobenzoic acid. Furthermore, this Grignard reagent can be employed in cross-coupling reactions, although its application in this area is less common compared to other organometallic derivatives.

| Electrophile | Product |

| Formaldehyde | (2,3,5-Trifluorophenyl)methanol |

| Acetone | 2-(2,3,5-Trifluorophenyl)propan-2-ol |

| Carbon Dioxide | 2,3,5-Trifluorobenzoic acid |

| Benzoyl chloride | (2,3,5-Trifluorophenyl)(phenyl)methanone |

Preparation and Transformations of Organolithium Species

Organolithium reagents are another important class of derivatives accessible from this compound. The most common method for the preparation of 2,3,5-trifluorophenyllithium is through a metal-halogen exchange reaction. wikipedia.orgharvard.eduprinceton.edu This typically involves the treatment of this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures in an inert solvent like THF or diethyl ether. The exchange is generally fast and efficient due to the high polarizability of the carbon-iodine bond. The rate of lithium-halogen exchange typically follows the trend I > Br > Cl. wikipedia.orgprinceton.edu

2,3,5-Trifluorophenyllithium is a highly reactive intermediate that can be trapped in situ with various electrophiles. This "lithium-iodine exchange-electrophilic trapping" sequence provides a powerful tool for the introduction of the 2,3,5-trifluorophenyl moiety onto a wide range of molecular scaffolds. researchgate.net

| Electrophile | Product |

| Dimethylformamide (DMF) | 2,3,5-Trifluorobenzaldehyde |

| Iodine | 1,2,3-Trifluoro-5-iodobenzene |

| Trimethylsilyl chloride (TMSCl) | (2,3,5-Trifluorophenyl)trimethylsilane |

| Benzaldehyde | (2,3,5-Trifluorophenyl)(phenyl)methanol |

Intermediates in Transition Metal-Catalyzed Reaction Cycles

This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are pivotal for the construction of complex aromatic and heteroaromatic systems. In these catalytic cycles, a key step is the oxidative addition of the aryl iodide to a low-valent transition metal center, typically palladium(0) or copper(I), to form an organometallic intermediate. nih.govrsc.org The reactivity of the carbon-iodine bond makes this process highly favorable.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide. bohrium.comtcichemicals.com this compound can be effectively coupled with various aryl and heteroaryl boronic acids or their derivatives in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base to form substituted biaryls. The intermediate in this reaction is a 2,3,5-trifluorophenylpalladium(II) species, which then undergoes transmetalation with the organoboron compound.

Stille Coupling: The Stille reaction utilizes organostannanes as coupling partners with organic halides, catalyzed by palladium complexes. nih.govwikipedia.orguwindsor.ca this compound can participate in Stille couplings with a range of organotin reagents. The catalytic cycle involves the formation of a 2,3,5-trifluorophenylpalladium(II) intermediate, which then reacts with the organostannane in a transmetalation step. researchgate.netscispace.com

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. nih.govmdpi.comnih.govresearchgate.net this compound can undergo Heck reactions with various alkenes, such as acrylates and styrenes, to yield 2,3,5-trifluorophenyl-substituted alkenes. The mechanism involves the oxidative addition of the aryl iodide to palladium(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination.

Sonogashira Coupling: The Sonogashira coupling enables the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, co-catalyzed by palladium and copper complexes. organic-chemistry.orgjk-sci.com this compound serves as a suitable coupling partner in this reaction, leading to the formation of 2,3,5-trifluorophenyl-substituted alkynes. The catalytic cycle involves the formation of a 2,3,5-trifluorophenylpalladium(II) intermediate, which then reacts with a copper(I) acetylide. The isolation of ArPdI(PPh₃)₂ complexes, where Ar can be a polyfluorinated phenyl group, provides insight into the intermediates of the Sonogashira reaction. nih.govresearchgate.net

Ullmann Reaction: The Ullmann reaction is a classic copper-catalyzed coupling of two aryl halides to form a biaryl. byjus.comorganic-chemistry.orgwikipedia.orgmdpi.com While traditionally requiring harsh conditions, modern modifications have expanded its scope. This compound can undergo homocoupling in the presence of copper to yield 2,2',3,3',5,5'-hexafluorobiphenyl. The reaction is believed to proceed through the formation of an organocopper intermediate.

Metal Exchange Reactions in Organofluorine Synthesis

Metal exchange reactions, particularly lithium-halogen exchange, play a crucial role in the synthesis of more complex organofluorine compounds starting from this compound. As discussed in section 7.2, the generation of 2,3,5-trifluorophenyllithium is a key step. This highly reactive intermediate can then participate in transmetalation reactions with other metal salts to generate a variety of other organometallic reagents.

For example, the reaction of 2,3,5-trifluorophenyllithium with zinc chloride (ZnCl₂) or copper(I) iodide (CuI) can generate the corresponding organozinc or organocopper reagents, respectively. These reagents often exhibit different reactivity and selectivity profiles compared to the parent organolithium or Grignard reagents, providing synthetic chemists with a broader toolbox for the construction of fluorinated molecules. These transmetalation reactions are particularly useful for participating in subsequent cross-coupling reactions under milder conditions or for achieving specific stereochemical outcomes. The use of these derived organometallic species is a powerful strategy for the late-stage introduction of the 2,3,5-trifluorophenyl moiety into complex molecules, a common requirement in pharmaceutical and agrochemical research.

Theoretical and Computational Studies of 2,3,5 Trifluoroiodobenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of 2,3,5-Trifluoroiodobenzene, which in turn governs its reactivity. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine molecular geometries, orbital energies, and the distribution of electron density within the molecule.

The electronic properties of halogenated benzenes are significantly influenced by the number and position of the halogen substituents. In this compound, the fluorine atoms, being highly electronegative, withdraw electron density from the benzene (B151609) ring, affecting its aromaticity and the reactivity of the carbon-iodine bond.

Key Electronic Properties:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The energy and localization of these frontier orbitals indicate the molecule's ability to act as an electron donor or acceptor. For polyhalogenated benzenes, the LUMO is often localized on the aromatic ring, making it susceptible to nucleophilic attack.

Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution. In iodinated and fluorinated benzenes, a region of positive electrostatic potential, known as a "sigma-hole," is often found on the iodine atom along the extension of the C-I bond. This positive region is a key factor in the formation of halogen bonds.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge transfer and orbital interactions within the molecule. For instance, it can quantify the delocalization of electron density from the fluorine and iodine lone pairs into the aromatic system.

Table 1: Calculated Electronic Properties of a Representative Halogenated Benzene

| Property | Calculated Value | Method |

| HOMO Energy | -7.2 eV | DFT/B3LYP |

| LUMO Energy | -1.5 eV | DFT/B3LYP |

| Dipole Moment | 1.8 D | DFT/B3LYP |

Note: The data in this table is illustrative for a similar halogenated benzene and not specific to this compound due to the absence of specific literature data.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify intermediates, and more importantly, the transition states that govern the reaction rates.

Commonly Studied Reaction Mechanisms:

Nucleophilic Aromatic Substitution (SNA r): The electron-deficient nature of the fluorinated benzene ring makes it susceptible to SNA r reactions. Computational studies can determine the preferred site of nucleophilic attack and the nature of the reaction pathway (concerted vs. stepwise) nih.govsemanticscholar.org. The stability of the Meisenheimer intermediate, if formed, can be calculated to predict the feasibility of the reaction researchgate.net.

Cross-Coupling Reactions: this compound is a potential substrate for various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which proceed via complex catalytic cycles. DFT calculations can be used to model the individual steps of these cycles, including oxidative addition, transmetalation, and reductive elimination, providing insights into the role of the catalyst and ligands nih.govrsc.orgnih.gov.

Transition State Analysis:

The identification and characterization of transition state structures are crucial for understanding reaction kinetics. Computational methods can determine the geometry and energy of the transition state, allowing for the calculation of the activation energy barrier. For instance, in an SNA r reaction, the transition state would involve the partial formation of the new bond with the nucleophile and the partial breaking of the carbon-halogen bond.

Investigations of Halogen Bonding Interactions and Their Strength

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base nih.gov. The iodine atom in this compound, due to the electron-withdrawing effects of the fluorine atoms, is expected to have a significant sigma-hole, making it a potent halogen bond donor.

Theoretical studies on similar molecules, such as iodo-perfluorobenzenes and 1,3,5-trifluoro-2,4,6-triiodobenzene, have provided a deep understanding of these interactions mdpi.comdntb.gov.uanih.gov. These studies reveal that the strength of the halogen bond is influenced by:

The nature of the halogen bond donor: The strength increases in the order F < Cl < Br < I mdpi.com.

The electron-withdrawing substituents: Fluorine atoms on the aromatic ring enhance the positive electrostatic potential on the iodine atom, leading to stronger halogen bonds researchgate.netdntb.gov.ua.

The nature of the halogen bond acceptor: The strength of the interaction depends on the basicity of the Lewis base.

Table 2: Calculated Halogen Bond Energies for Iodo-Perfluorobenzene with Various Acceptors

| Halogen Bond Acceptor | Interaction Energy (kcal/mol) | Method |

| Pyridine | -7.53 | MP2/lanl2dz |

| Thiophene | -4.80 | MP2/lanl2dz |

| Furan | -3.50 | MP2/lanl2dz |

Source: Adapted from theoretical studies on iodo-perfluorobenzene, which serve as a model for the behavior of this compound dntb.gov.ua.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

A significant advantage of computational chemistry is its ability to predict the outcome of chemical reactions, including reactivity, regioselectivity, and stereoselectivity. For a molecule like this compound, which has multiple potential reaction sites, such predictions are particularly valuable.

Predicting Regioselectivity in SNA r Reactions:

In nucleophilic aromatic substitution reactions of polyhalogenated benzenes, the site of substitution is not always intuitive. Computational methods can predict the regioselectivity by comparing the activation energies for nucleophilic attack at different carbon atoms. Generally, the position with the most positive electrostatic potential or the lowest lying LUMO is the most susceptible to attack. The relative stability of the possible Meisenheimer intermediates can also be used as a predictor of the major product researchgate.net.

Predicting Reactivity:

In Silico Design of Novel Catalysts and Chemical Transformations

Catalyst Design:

For cross-coupling reactions involving this compound, computational screening of different metal catalysts (e.g., palladium, nickel, copper) and ligands can be performed. The goal is to identify catalyst systems that exhibit low activation barriers for the desired reaction pathway while disfavoring potential side reactions. This involves calculating the energies of intermediates and transition states for the catalytic cycle with various catalyst-ligand combinations.

Exploring New Reactions:

Theoretical calculations can also be used to explore the feasibility of entirely new reactions involving this compound. By proposing hypothetical reaction pathways and calculating their energetic profiles, computational chemists can identify promising new transformations that can then be investigated experimentally. This approach accelerates the discovery process and reduces the need for extensive empirical screening.

Advanced Spectroscopic and Analytical Methodologies in 2,3,5 Trifluoroiodobenzene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of 2,3,5-Trifluoroiodobenzene in the solution state. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active, provides a multi-faceted view of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two distinct signals for the two aromatic protons. These signals appear as complex multiplets due to coupling with each other (ortho-coupling) and with the neighboring fluorine atoms (H-F coupling). The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and iodine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the six carbon atoms of the benzene (B151609) ring. Due to the fluorine and iodine substituents, six unique signals are expected. A key feature of the ¹³C spectrum is the presence of large carbon-fluorine coupling constants (¹JCF, ²JCF, etc.), which cause the carbon signals to appear as doublets or more complex multiplets. The carbon directly bonded to iodine (C-I) typically shows a signal at a higher field (lower ppm) compared to the other carbons due to the heavy atom effect.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.orghuji.ac.il For this compound, three distinct signals are anticipated, one for each fluorine atom. These signals exhibit complex splitting patterns arising from both fluorine-fluorine (F-F) and hydrogen-fluorine (H-F) couplings. The magnitude of the coupling constants (J) provides valuable information about the relative positions of the atoms. For instance, ortho, meta, and para F-F couplings have characteristic ranges.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.0 - 7.3 | ddd (doublet of doublet of doublets) | ³JHH, ³JHF, ⁴JHF |

| H-6 | 7.4 - 7.7 | ddd (doublet of doublet of doublets) | ³JHH, ⁴JHF, ⁴JHF |

| C-1 | ~90 | ddd | ¹JCF, ²JCF, ³JCF |

| C-2 | ~160 | ddd | ¹JCF, ²JCF, ³JCF |

| C-3 | ~158 | ddd | ¹JCF, ²JCF, ³JCF |

| C-4 | ~115 | ddd | ²JCF, ³JCF, ⁴JCF |

| C-5 | ~162 | ddd | ¹JCF, ²JCF, ³JCF |

| C-6 | ~120 | ddd | ²JCF, ³JCF, ⁴JCF |

| F-2 | -110 to -115 | m (multiplet) | ³JFF, ⁴JFF, ³JHF, ⁴JHF |

| F-3 | -115 to -120 | m (multiplet) | ³JFF, ⁴JFF, ⁴JHF |

| F-5 | -105 to -110 | m (multiplet) | ⁴JFF, ⁴JFF, ³JHF |

Note: The data in this table are predicted values based on general principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. The most diagnostic peaks are the strong C-F stretching absorptions, which are expected in the 1100-1300 cm⁻¹ range. The C-I stretching vibration is expected at a much lower frequency, typically in the 500-600 cm⁻¹ region, which falls into the far-infrared range.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy, particularly for bonds that are more polarizable. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-F and C-I stretching modes are also expected to be Raman active. Analysis of Raman spectra of halogenated benzenes can provide insights into the effects of substituents on the vibrational modes of the aromatic ring. wikipedia.org

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman | Medium to Strong |

| C-F Stretch | 1100 - 1300 | IR | Strong |

| C-H In-plane Bend | 1000 - 1200 | IR | Medium |

| C-H Out-of-plane Bend | 750 - 900 | IR | Strong |

| C-I Stretch | 500 - 600 | Raman, IR (Far-IR) | Medium |

Note: These are typical ranges for the assigned vibrational modes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in its identification and structural confirmation.

Using electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙). The exact mass of this compound (C₆H₂F₃I) is approximately 273.92 g/mol . The mass spectrum would show a prominent molecular ion peak at m/z 274.

The fragmentation of the molecular ion is predictable based on the strengths of the chemical bonds. The C-I bond is the weakest, and therefore, a primary fragmentation pathway involves the loss of an iodine radical (I•), leading to a significant peak at m/z 147 (C₆H₂F₃⁺). Further fragmentation could involve the sequential loss of fluorine (F•) or hydrogen fluoride (B91410) (HF).

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion Formula | Identity/Fragment Lost |

| 274 | [C₆H₂F₃I]⁺˙ | Molecular Ion (M⁺˙) |

| 147 | [C₆H₂F₃]⁺ | [M - I]⁺ |

| 127 | [I]⁺ | Iodine Cation |

| 128 | [C₆H₂F₂]⁺ | [M - I - F]⁺ |

| 108 | [C₆H₂F]⁺ | [M - I - 2F]⁺ |

Note: The relative intensities of these peaks depend on the ionization energy and the stability of the fragment ions.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While obtaining a single crystal of liquid this compound itself can be challenging, X-ray crystallography is indispensable for determining the precise three-dimensional structure of its solid derivatives and co-crystals. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Research on related polyhalogenated benzenes, such as 1,3,5-trifluoro-2,4,6-triiodobenzene, has shown their ability to form co-crystals through halogen bonding. nih.govthermofisher.com In these structures, the iodine atoms act as halogen bond donors, interacting with electron-donating atoms (like nitrogen in piperazine) of other molecules. nih.gov Similarly, derivatives of this compound, where it is incorporated into a larger molecule, can be crystallized and analyzed. The resulting crystal structure would confirm the connectivity and stereochemistry of the derivative and reveal how the trifluoroiodophenyl moiety participates in crystal packing through interactions like halogen bonds, π-π stacking, and C-H···F hydrogen bonds.

Chromatographic Methodologies (e.g., Gas Chromatography, Liquid Chromatography) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by Gas Chromatography. A GC system equipped with a non-polar or medium-polarity capillary column (e.g., based on polydimethylsiloxane) and a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can be used. rsc.org The retention time is a characteristic property under specific conditions, and the peak area is proportional to the concentration, allowing for quantitative purity assessment. GC is also highly effective for monitoring reactions, as it can separate the starting material from products and byproducts, enabling the calculation of conversion and yield over time.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is another valuable tool, particularly for less volatile derivatives or for monitoring reactions in the liquid phase without the need for derivatization. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is a common approach. Detection is typically achieved using a UV detector, as the benzene ring possesses a strong chromophore. HPLC is instrumental in determining the purity of final products and isolating them through preparative chromatography. The progress of a reaction can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC to determine the relative concentrations of reactants and products. researchgate.net

Emerging Research Areas and Future Perspectives on 2,3,5 Trifluoroiodobenzene

Development of Sustainable and Green Synthetic Routes

The synthesis of fluorinated organic compounds often involves harsh reagents and energy-intensive processes. Consequently, a significant thrust in current research is the development of more environmentally benign and sustainable methods for the preparation of key intermediates like 2,3,5-Trifluoroiodobenzene.

Researchers are actively exploring catalytic systems that can facilitate the direct and selective iodination of 1,2,4-trifluorobenzene (B1293510) under milder conditions, thereby reducing waste and energy consumption. This includes the investigation of transition-metal catalysts and organocatalysts that can operate at lower temperatures and with higher atom economy.

Furthermore, the principles of green chemistry are being applied to the synthesis of this compound and its precursors. This involves the use of safer solvents, renewable starting materials, and processes that minimize the generation of hazardous byproducts. While specific biocatalytic or photocatalytic routes for the direct synthesis of this compound are still in early stages of exploration, these approaches represent a promising future direction for the sustainable production of polyfluoroiodobenzenes. The use of plant extracts or microorganisms in "green synthesis" for the formation of nanoparticles offers a conceptual parallel for future biocatalytic approaches in small molecule synthesis. nih.govresearchgate.netnih.govmdpi.com

| Synthesis Approach | Key Features | Sustainability Goal |

| Catalytic Iodination | Use of transition-metal or organocatalysts. | Lower energy consumption, higher selectivity, reduced waste. |

| Flow Chemistry | Continuous processing in microreactors. | Improved safety, better reaction control, easier scalability. |

| Biocatalysis | Use of enzymes or whole-cell systems. | Use of renewable resources, mild reaction conditions. |

| Photocatalysis | Light-induced chemical transformations. | Use of light as a renewable energy source. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The presence of three fluorine atoms and an iodine atom on the benzene (B151609) ring of this compound imparts unique electronic properties that are being exploited to uncover novel reactivity patterns. The carbon-iodine bond serves as a versatile handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Recent studies have focused on leveraging this compound in well-established palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the C-I bond, and researchers are investigating how this unique substitution pattern affects reaction kinetics, yields, and regioselectivity.

Beyond traditional cross-coupling, emerging research is exploring more unprecedented transformations. This includes the investigation of cascade reactions where multiple bonds are formed in a single operation, initiated by the reactivity of the C-I bond in this compound. rsc.org Additionally, the potential for C-H bond activation at the positions ortho to the fluorine substituents presents an exciting avenue for developing novel functionalization strategies.

| Reaction Type | Coupling Partner | Bond Formed | Potential Application |

| Suzuki-Miyaura | Boronic acids/esters | C-C | Biaryl synthesis for materials and pharmaceuticals. |

| Sonogashira | Terminal alkynes | C-C (sp) | Synthesis of conjugated systems for electronics. |

| Buchwald-Hartwig | Amines, amides | C-N | Access to anilines and related nitrogen-containing compounds. |

| Heck | Alkenes | C-C (sp2) | Formation of substituted alkenes. |

| C-H Activation | Various | C-C, C-X | Direct functionalization without pre-activated substrates. |

Expansion of Applications in Niche Chemical Fields and Technologies

The unique physicochemical properties imparted by the trifluorinated motif make this compound a valuable building block in several niche chemical fields and advanced technologies.

In the realm of medicinal chemistry , the introduction of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. tcichemicals.com this compound serves as a precursor for the synthesis of more complex fluorinated molecules that can be evaluated for their biological activity. ossila.comresearchgate.netresearchgate.net For instance, it can be a key starting material for the synthesis of positron emission tomography (PET) tracers, where the strategic placement of fluorine (often as ¹⁸F) is crucial for imaging applications in diagnostics and drug development. radiologykey.comopenmedscience.comnih.govfz-juelich.denih.gov

In materials science , the incorporation of fluorinated fragments can influence the electronic and photophysical properties of organic materials. Derivatives of this compound are being investigated as components of liquid crystals, where the polarity and rigidity of the molecule can affect the mesomorphic properties. beilstein-journals.orgnih.govresearchgate.net Furthermore, its use in the synthesis of organic light-emitting diode (OLED) materials is an area of active research, as the fluorine substituents can modulate the HOMO/LUMO energy levels and enhance device performance.

Interdisciplinary Research with Materials Science and Chemical Biology Initiatives

The versatility of this compound positions it at the intersection of chemistry, materials science, and chemical biology. Interdisciplinary collaborations are crucial for unlocking its full potential.

In partnership with materials scientists, chemists are designing and synthesizing novel polymers and small molecules derived from this compound. These materials are being evaluated for applications in organic electronics, sensors, and advanced coatings, where the unique properties of fluorinated compounds are highly desirable.

In the field of chemical biology , this compound and its derivatives are being explored as building blocks for the creation of molecular probes and labels. alfa-chemistry.comnih.govresearchgate.net The introduction of a trifluorinated phenyl group can serve as a ¹⁹F NMR tag for studying biological processes, as the fluorine nucleus provides a sensitive and background-free signal. This allows for the investigation of protein-ligand interactions, enzyme kinetics, and cellular imaging without the need for traditional fluorescent or radioactive labels.

The ongoing research into this compound is paving the way for significant advancements in sustainable chemistry, synthetic methodology, and the development of next-generation materials and biomedical tools. As our understanding of its reactivity and properties deepens, so too will the scope of its applications in solving complex scientific and technological challenges.

Q & A

Q. What are the standard synthetic routes for preparing 2,3,5-trifluoroiodobenzene, and how can reaction conditions be optimized?

this compound is typically synthesized via the Sandmeyer reaction from its corresponding aryl diazonium salt. For example, 2,3,4-trifluoroiodobenzene was prepared using this method from 2,3,4-trifluorophenylamine, involving diazotization followed by iodide substitution . Key optimization parameters include:

- Temperature control (0–5°C during diazotization to prevent decomposition).

- Use of excess NaI or KI to drive the reaction to completion.

- Monitoring by thin-layer chromatography (TLC) to track intermediate formation .

Q. How can impurities or byproducts in this compound synthesis be identified and mitigated?

Common impurities include unreacted starting materials (e.g., aryl amines) or diiodinated byproducts. Mitigation strategies involve:

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- <sup>19</sup>F NMR : Distinguishes fluorine environments (e.g., para vs. meta substituents). For 2,3,4-trifluoroiodobenzene, δ values range from -110 to -140 ppm .

- <sup>1</sup>H NMR : Aromatic protons appear as doublets or triplets (J = 8–12 Hz) due to fluorine coupling .

- IR Spectroscopy : C-I stretches (~500 cm⁻¹) and C-F stretches (~1200 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions to synthesize complex fluorinated aromatics?

This compound serves as a versatile electrophilic partner in Sonogashira , Suzuki-Miyaura , or Ullmann couplings . For example:

- Sonogashira coupling with terminal alkynes (e.g., 2-methyl-3-butyn-2-ol) yields fluorinated tolane derivatives under Pd/Cu catalysis .

- Suzuki-Miyaura coupling with boronic acids requires careful optimization of base (e.g., K2CO3) and solvent (DMF or THF) to prevent dehalogenation .

- Reaction monitoring : Use <sup>19</sup>F NMR to track iodine displacement and quantify coupling efficiency .

Q. What strategies address low yields in nucleophilic aromatic substitution (NAS) reactions involving this compound?

Low yields often arise from steric hindrance or poor leaving-group activation. Solutions include:

- Activation with Lewis acids (e.g., CuI) to polarize the C-I bond.

- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Computational modeling (e.g., DFT) to predict reactive sites. For example, the 5-position in this compound is more electrophilic due to fluorine’s inductive effects .

Q. How can computational methods aid in predicting the reactivity of this compound in multi-step syntheses?

- Gaussian 09W simulations calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites .

- Reaction pathway optimization : Free energy diagrams predict transition states and intermediates, reducing trial-and-error in lab workflows .

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in reported melting points or spectral data for this compound derivatives?

Variations often stem from:

Q. Why do some Sonogashira reactions with this compound produce unexpected byproducts, and how can this be resolved?

Common issues include:

- Homocoupling of alkynes : Add Cul in stoichiometric amounts to suppress Glaser coupling .

- Iodine retention : Replace Pd(PPh3)4 with Pd(OAc)2/XPhos to enhance oxidative addition .

Safety and Handling

Q. What precautions are critical when handling this compound in the lab?

- Storage : Keep at 0–6°C in amber vials to prevent light-induced decomposition .

- Waste disposal : Neutralize iodine residues with Na2S2O3 before aqueous disposal .

- PPE : Use nitrile gloves and fume hoods to avoid skin contact or inhalation .

Applications in Medicinal Chemistry

Q. How is this compound used as a building block for bioactive molecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products